Cas no 2171584-33-9 (3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-({1,4-Dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized bifunctional compound designed for peptide synthesis and organic conjugation applications. Its structure incorporates both an Fmoc-protected amine and a carboxylic acid group, enabling selective modification and controlled coupling in multi-step reactions. The 1,4-dioxaspiro[4.5]decane moiety enhances solubility in organic solvents, facilitating handling in non-aqueous environments. This reagent is particularly useful for introducing spirocyclic ketone functionalities in solid-phase synthesis or as a building block for complex molecular architectures. Its orthogonal protecting groups allow sequential deprotection strategies, making it valuable for synthesizing structurally diverse compounds with precise regiocontrol. The product is typically employed in research-scale pharmaceutical and bioconjugation workflows.
3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171584-33-9 structure
Product Name:3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171584-33-9
MF:C27H30N2O7
MW:494.536307811737
CID:5998649
PubChem ID:165820619
Update Time:2025-05-24

3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1550035
    • 3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 2171584-33-9
    • Inchi: 1S/C27H30N2O7/c30-24(31)15-23(25(32)28-17-9-11-27(12-10-17)35-13-14-36-27)29-26(33)34-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22-23H,9-16H2,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: LQJNGDPRTDCSSY-UHFFFAOYSA-N
    • SMILES: O1CCOC21CCC(CC2)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 494.20530130g/mol
  • Monoisotopic Mass: 494.20530130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 8
  • Complexity: 782
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 123Ų

3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature

Additional information on 3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Comprehensive Analysis of 3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171584-33-9)

In the rapidly evolving field of organic chemistry and pharmaceutical research, 3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171584-33-9) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure featuring a 1,4-dioxaspiro[4.5]decane core and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, is widely utilized in peptide synthesis and drug development. Researchers are increasingly focusing on its applications due to its unique properties, such as stability under various conditions and compatibility with solid-phase peptide synthesis (SPPS).

The compound's Fmoc-protected amino acid moiety is particularly noteworthy, as it aligns with current trends in green chemistry and sustainable synthesis. With the growing demand for environmentally friendly methodologies, 3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid offers a viable solution for reducing hazardous waste in peptide production. Its spirocyclic structure also contributes to enhanced conformational rigidity, making it a valuable building block for designing bioactive peptides and small-molecule therapeutics.

Recent advancements in AI-driven drug discovery have further highlighted the importance of this compound. Computational models frequently identify derivatives of 3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid as potential candidates for targeting protein-protein interactions (PPIs), a hot topic in oncology and neurodegenerative disease research. The compound's ability to introduce steric hindrance and hydrogen-bonding motifs into peptide chains makes it indispensable for modulating biological activity.

From a synthetic perspective, the CAS No. 2171584-33-9 compound is often discussed in forums and publications addressing challenges in peptide coupling efficiency and side-chain protection strategies. Its compatibility with automated synthesizers and resistance to racemization are frequently cited advantages. Additionally, the 1,4-dioxaspiro[4.5]decane segment provides a platform for further functionalization, enabling the creation of diverse molecular architectures.

In conclusion, 3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid represents a versatile tool for modern chemical research. Its applications span from peptide therapeutics to material science, reflecting the interdisciplinary nature of contemporary scientific inquiry. As the demand for precision medicine and tailored therapeutics grows, this compound is poised to play an increasingly pivotal role in innovation.

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